molecular formula C14H18O5 B15089453 2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid CAS No. 834869-39-5

2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid

Cat. No.: B15089453
CAS No.: 834869-39-5
M. Wt: 266.29 g/mol
InChI Key: MLXFTSJJXMUPAP-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- is a derivative of benzoic acid, characterized by the presence of a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- typically involves the reaction of benzoic acid with tetrahydro-2H-pyran-2-ol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydro-2H-pyran-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Benzoic acid, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Modulating signaling pathways: Affecting cellular signaling cascades.

    Interacting with receptors: Binding to cellular receptors to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

834869-39-5

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2-[2-(oxan-2-yloxy)ethoxy]benzoic acid

InChI

InChI=1S/C14H18O5/c15-14(16)11-5-1-2-6-12(11)17-9-10-19-13-7-3-4-8-18-13/h1-2,5-6,13H,3-4,7-10H2,(H,15,16)

InChI Key

MLXFTSJJXMUPAP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOC2=CC=CC=C2C(=O)O

Origin of Product

United States

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